molecular formula C18H32O2Sn B14275324 1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one CAS No. 141700-77-8

1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one

Cat. No.: B14275324
CAS No.: 141700-77-8
M. Wt: 399.2 g/mol
InChI Key: UOWXZPFUSXOZLL-UHFFFAOYSA-N
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Description

1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one, also known as tributylstannyl furanone, is a fascinating compound with a unique structure. It combines a furan ring with an ethanone (ketone) group, and its chemical formula is C15H24OSn. The compound features a tributylstannyl (SnBu3) substituent attached to the furan ring. Furan derivatives are essential building blocks in organic chemistry and are found in natural products from various sources, including plants, algae, and microorganisms .

Preparation Methods

Synthetic Routes: The synthesis of 1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one involves several steps. One approach is through the reaction of a furan precursor with tributyltin hydride (SnBu3H) under appropriate conditions. The tributylstannyl group is introduced via this stannylating reagent. The overall synthetic route may include protection and deprotection steps to control regioselectivity and achieve the desired product.

Industrial Production: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale syntheses provide valuable insights into its preparation.

Chemical Reactions Analysis

1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one can undergo various chemical reactions:

    Oxidation: The ketone group is susceptible to oxidation, leading to the formation of corresponding alcohols.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The tributylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.

    Ring Opening: The furan ring can undergo ring-opening reactions, providing access to different derivatives.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products include derivatives with modified stannyl or furan moieties.

Scientific Research Applications

1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one finds applications in various scientific fields:

    Organic Synthesis: As an intermediate, it contributes to the construction of more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug design.

    Materials Science: Its unique structure may inspire novel materials with specific properties.

    Catalysis: The tributylstannyl group can serve as a ligand in catalytic reactions.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one stands out due to its tributylstannyl substituent. Similar compounds include other furan derivatives, such as 1-(furan-2-yl)ethan-1-one, which lacks the stannyl group . The unique stannyl functionality sets it apart from conventional furanones.

Properties

141700-77-8

Molecular Formula

C18H32O2Sn

Molecular Weight

399.2 g/mol

IUPAC Name

1-(4-tributylstannylfuran-3-yl)ethanone

InChI

InChI=1S/C6H5O2.3C4H9.Sn/c1-5(7)6-2-3-8-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;

InChI Key

UOWXZPFUSXOZLL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=COC=C1C(=O)C

Origin of Product

United States

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